![molecular formula C13H15N3S4 B13902223 [(N-Ethyl-N-phenyldithiocarbamoyl)methyl] methyl cyanocarbonimidodithioate](/img/structure/B13902223.png)
[(N-Ethyl-N-phenyldithiocarbamoyl)methyl] methyl cyanocarbonimidodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(n-ethyl-n-phenyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate is a complex organic compound that belongs to the class of dithiocarbamates. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry. The unique structure of [(n-ethyl-n-phenyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(n-ethyl-n-phenyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate typically involves the reaction of n-ethyl-n-phenyldithiocarbamate with methylcyanocarbonimidodithionate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and toluene. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of [(n-ethyl-n-phenyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
[(n-ethyl-n-phenyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives, which have their own unique applications in various fields .
Scientific Research Applications
[(n-ethyl-n-phenyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-microbial properties.
Mechanism of Action
The mechanism of action of [(n-ethyl-n-phenyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate involves its interaction with various molecular targets, including enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways in biological systems .
Comparison with Similar Compounds
Similar Compounds
Zinc N-Ethyl-N-phenyldithiocarbamate: Similar in structure but contains a zinc ion instead of the cyanocarbonimidodithionate group.
Bis(N-ethyl-N-phenyldithiocarbamato) Ni(II): Contains nickel and is used in similar applications.
Uniqueness
[(n-ethyl-n-phenyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate is unique due to its cyanocarbonimidodithionate group, which imparts distinct chemical properties and reactivity compared to other dithiocarbamates. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Properties
Molecular Formula |
C13H15N3S4 |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylmethyl N-ethyl-N-phenylcarbamodithioate |
InChI |
InChI=1S/C13H15N3S4/c1-3-16(11-7-5-4-6-8-11)13(17)20-10-19-12(18-2)15-9-14/h4-8H,3,10H2,1-2H3 |
InChI Key |
GVKPHZNOEUVQRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=S)SCSC(=NC#N)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


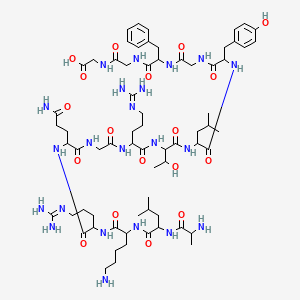
![(E)-2-(5-Hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-ylidene)acetic acid](/img/structure/B13902147.png)

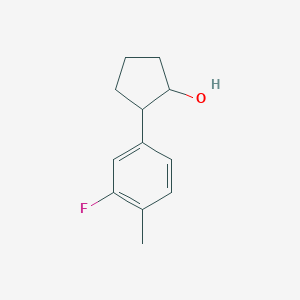
![2-Chloro-6-methyl-4-[(methylsulfanyl)methyl]pyridine](/img/structure/B13902179.png)
![tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride](/img/structure/B13902180.png)
![3-[(E)-2-Ethoxyvinyl]-4H-1,2,4-triazole](/img/structure/B13902184.png)
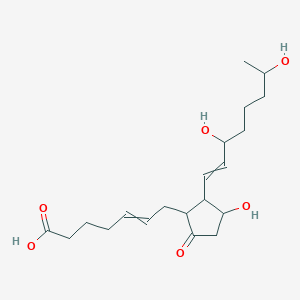
![3,6-Diazabicyclo[3.1.1]heptan-2-one;hydrochloride](/img/structure/B13902193.png)
![(3S)-3-amino-3-[2-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol](/img/structure/B13902198.png)
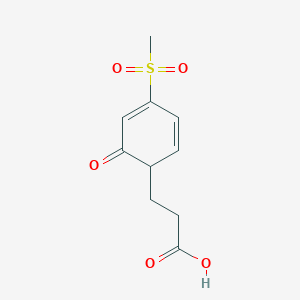

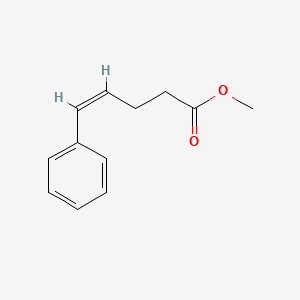
![{tetrahydro-1'H-dispiro[cyclopropane-1,2'-pyrrolizine-6',1''-cyclopropan]-7'a-yl}methanol](/img/structure/B13902229.png)
